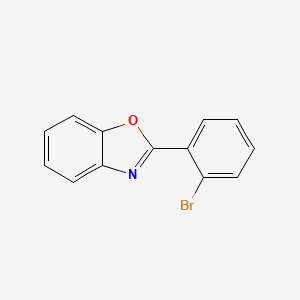

2-(苄氧基)-5-氯苯甲酸

描述

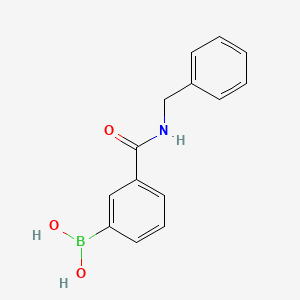

2-(Benzyloxy)-5-chlorobenzoic acid is a compound that can be associated with the family of chlorobenzoic acids, which are derivatives of benzoic acid where one or more hydrogen atoms have been replaced by chlorine atoms. Benzoic acid itself is a model compound for drug substances and is used in pharmaceutical research. Chlorobenzoic acids have been studied for their physical and chemical properties, as well as their behavior in various reactions and under different environmental conditions .

Synthesis Analysis

The synthesis of compounds related to 2-(Benzyloxy)-5-chlorobenzoic acid can be approached by methods such as selective benzylation, as seen in the preparation of 1-(benzyloxy)-1,2,3-triazole . This method involves the introduction of a benzyloxy group to a precursor molecule. Although the specific synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformation of chlorinated compounds, including those with benzyloxy groups, have been studied using various spectroscopic methods. For instance, conformational studies of certain benzoxazaphosphorinane oxides with chloro and benzyloxy substituents have been performed using NMR techniques . These studies help in understanding the spatial arrangement of atoms within the molecule and the impact of different substituents on the molecule's conformation.

Chemical Reactions Analysis

Chlorobenzoic acids can undergo various chemical reactions, including photodecomposition, where exposure to ultraviolet light can lead to the replacement of chlorine atoms with hydroxyl or hydrogen groups . Additionally, reactions involving chlorobenzoic acid derivatives can result in the formation of different products depending on the conditions, such as the reaction of trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene leading to chlorinated phosphonate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzoic acids have been extensively studied. For example, the thermodynamic behavior of benzoic acid and chlorobenzoic acids in pure form and in mixtures with water has been modeled to understand their stability and solubility . The phase behavior of these compounds is crucial for process design in pharmaceutical applications. Additionally, the vibrational spectra and molecular electrostatic potential of chlorinated benzimidazole derivatives have been investigated, which can provide insights into the properties of related chlorobenzoic acids .

科学研究应用

热力学和相行为研究

2-(苄氧基)-5-氯苯甲酸与苯甲酸和氯苯甲酸密切相关,在热力学和相行为研究中发挥着重要作用。一项关键研究聚焦于苯甲酸和氯苯甲酸的相平衡,这对于理解药物研究中的稳定性和溶解度至关重要。该研究利用了扰动链统计关联流体理论(PC-SAFT)来模拟含有苯甲酸和氯苯甲酸的水溶液和有机溶液的相行为 (Reschke et al., 2016)。

环境降解研究

氯苯甲酸,如2-(苄氧基)-5-氯苯甲酸,已被研究其环境降解。研究已经检验了使用先进氧化过程降解氯苯甲酸。一项研究分析了2-氯苯甲酸在酸性水介质中的氧化降解,探讨了不同阳极的有效性,并确定了参与过程的主要氧化物种 (M'hemdi et al., 2013)。

化学合成和催化

苯甲酸衍生物,包括氯苯甲酸,在各种化学合成和催化过程中起着重要作用。例如,研究已经从苯甲酸衍生物合成了化合物如5-氯苯并[f]喹喔啉-6-醇,为这些化合物中的反应和互变异构提供了见解 (Gómez et al., 2013)。

分子结构分析

对苯甲酸衍生物,包括2-(苄氧基)-5-氯苯甲酸的结构分析已经进行,以了解它们的分子和晶体结构。这一领域的研究涉及探索不同的晶体结构以及各种取代对分子行为的影响 (Gotoh et al., 2010)。

生化应用

尽管与2-(苄氧基)-5-氯苯甲酸不直接相关,但对氯苯甲酸等类似化合物的研究已经探讨了它们在生化应用中的作用,比如它们在微生物降解中的作用。研究已经确定了能够降解氯苯甲酸的微生物,这对于环境生物修复至关重要 (Dorn et al., 2004)。

安全和危害

The safety data sheet for a similar compound, “2-Benzyloxy-5-chlorophenylboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to wear personal protective equipment .

属性

IUPAC Name |

5-chloro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFLACGIFMTNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391221 | |

| Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-chlorobenzoic acid | |

CAS RN |

52803-75-5 | |

| Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)